molecular formula C19H21N3O3S B1500919 1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol CAS No. 1146080-28-5

1-[1-(Toluene-4-sulfonyl)-1H-benzoimidazol-2-yl]-piperidin-3-ol

Cat. No. B1500919
CAS RN: 1146080-28-5
M. Wt: 371.5 g/mol
InChI Key: WUHJFGKJCORODT-UHFFFAOYSA-N
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Description

The compound is a derivative of toluene and benzoimidazole, both of which are aromatic compounds. Toluene is a colorless liquid with a distinctive smell . Benzoimidazole is a bicyclic compound consisting of the fusion of benzene and imidazole .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, toluenesulfonyl derivatives are often synthesized through electrophilic aromatic substitution . This involves the attack of an electrophile on the aromatic ring to form a cationic intermediate .


Molecular Structure Analysis

The molecular structure of this compound would likely include aromatic rings from both the toluene and benzoimidazole components. The toluene-4-sulfonyl group would likely be attached to the 1-position of the benzoimidazole ring .


Chemical Reactions Analysis

Toluenesulfonyl compounds are known to undergo a variety of reactions. For example, they can convert alcohols into the corresponding toluenesulfonate esters . They can also undergo palladium-catalyzed bis-allylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, toluenesulfonyl compounds are typically solids at room temperature .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s used as a reagent in a chemical reaction, its function would depend on the specific reaction conditions and the other reactants involved .

Safety and Hazards

Toluenesulfonyl compounds can cause burns of eyes, skin, and mucous membranes. They can also release toxic gases when they come into contact with water .

properties

IUPAC Name

1-[1-(4-methylphenyl)sulfonylbenzimidazol-2-yl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-14-8-10-16(11-9-14)26(24,25)22-18-7-3-2-6-17(18)20-19(22)21-12-4-5-15(23)13-21/h2-3,6-11,15,23H,4-5,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHJFGKJCORODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2N4CCCC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671418
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146080-28-5
Record name 3-Piperidinol, 1-[1-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(4-Methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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